N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride
Overview
Description
N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride is a chemical compound known for its unique structure, which includes an adamantane core substituted with a phenyl group and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized with a phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the introduction of the propan-2-amine moiety via reductive amination. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under conditions that favor substitution reactions, such as elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine: Lacks the hydrochloride component but has similar structural features.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Shares the N-methylpropan-2-amine moiety but has a different aromatic substitution.
Phenpromethamine: A related compound with a phenyl group and a methylamine moiety.
The uniqueness of this compound lies in its adamantane core, which imparts distinct physicochemical properties and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-1-(2-phenyl-1-adamantyl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N.ClH/c1-14(21-2)11-20-12-15-8-16(13-20)10-18(9-15)19(20)17-6-4-3-5-7-17;/h3-7,14-16,18-19,21H,8-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREPSSCSPHCHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52582-91-9 (Parent) | |
Record name | Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20953802 | |
Record name | N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31897-80-0 | |
Record name | Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.